molecular formula C7H18N2 B087277 N,N,N',N'-Tetramethyl-1,3-propanediamine CAS No. 110-95-2

N,N,N',N'-Tetramethyl-1,3-propanediamine

Cat. No. B087277
CAS RN: 110-95-2
M. Wt: 130.23 g/mol
InChI Key: DMQSHEKGGUOYJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

N,N,N',N'-Tetramethyl-1,3-propanediamine has been utilized as an efficient catalyst in chemical reactions like the Baylis–Hillman reaction of cycloalkenones. The compound's ability to stabilize zwitterionic intermediates via ion–dipole interaction is key to its effectiveness in such reactions (Lee, Gowrisankar, & Kim, 2004).

Molecular Structure Analysis

The molecular structure of N,N,N',N'-Tetramethyl-1,3-propanediamine and its complexes has been extensively studied. For example, its crystal structure in certain compounds reveals a monoclinic crystal system, providing insight into its conformation and intermolecular interactions (Schrimpf, Otte, & Strohmann, 2022).

Chemical Reactions and Properties

N,N,N',N'-Tetramethyl-1,3-propanediamine participates in various chemical reactions, forming complexes with different metals. These reactions often result in unique structures and properties, as seen in its interaction with transition-metal complexes (Mohamadou et al., 2009).

Physical Properties Analysis

The physical properties of N,N,N',N'-Tetramethyl-1,3-propanediamine, such as density, viscosity, and surface tension, have been studied in different contexts. For instance, its interaction with other compounds like tetraethylene glycol affects these properties in measurable ways (Yu et al., 2020).

Chemical Properties Analysis

Understanding the chemical properties of N,N,N',N'-Tetramethyl-1,3-propanediamine is crucial for its application in various fields. Its behavior in reactions, such as its role in promoting lipid extraction from microalgae for biodiesel production, highlights its versatility and effectiveness (Cheng et al., 2020).

Scientific Research Applications

  • Catalyst in Organic Synthesis : TMPDA serves as an efficient catalyst in the Baylis–Hillman reaction, particularly for cycloalkenones. This role benefits from its ability to stabilize zwitterionic intermediates through ion–dipole interactions (Lee, Gowrisankar, & Kim, 2004).

  • CO2 Capture : It is investigated for post-combustion CO2 capture applications. The acid-base properties of TMPDA were studied, demonstrating its potential as a bicarbonate forming absorbent in CO2 absorption (Xiao, Cui, Zou, Yang, Gao, & Liang, 2020).

  • Photosensitized Luminescence Studies : TMPDA is involved in studies of photosensitized luminescence, particularly with cadmium, showing distinct emission bands under certain conditions (Yamamoto, Sueishi, & Nishimura, 1991).

  • Thermodynamic Studies : It is used in the determination of vapor pressures and enthalpies of vaporization of various amines, contributing to understanding the thermodynamics of these compounds (Verevkin & Chernyak, 2012).

  • Synthesis of Ionic Adducts : TMPDA reacts with various β-diketones to form ionic adducts, which are studied for their thermal stability and crystalline structures (Gupta, Twamley, & Shreeve, 2005).

  • Nucleic Acid Detection : It is used in the synthesis of monomeric and homodimeric cyanine dyes for nucleic acid detection, highlighting its role in bioanalytical chemistry (Deligeorgiev, Gadjev, Vasilev, Drexhage, & Yarmoluk, 2007).

  • Biocide Dosage Control : In industrial formulations, it is part of a solid device for controlling the dosage of the biocide N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, demonstrating its importance in industrial chemistry (Argente-García, Muñoz-Ortuño, Molins-Legua, Moliner‐Martínez, & Campíns-Falcó, 2016).

Safety And Hazards

N,N,N’,N’-Tetramethyl-1,3-propanediamine is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage, and is flammable in liquid and vapor form . It is toxic if inhaled and toxic to aquatic life with long-lasting effects .

Future Directions

N,N,N’,N’-Tetramethyl-1,3-propanediamine is used in polyurethane foam plastics and micro-elastic bodies as a catalyst . It can also be used as a curing catalyst for epoxy resins .

properties

IUPAC Name

N,N,N',N'-tetramethylpropane-1,3-diamine
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InChI

InChI=1S/C7H18N2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQSHEKGGUOYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H18N2
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DSSTOX Substance ID

DTXSID9047469
Record name N,N,N',N'-Tetramethyltrimethylenediamine
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Molecular Weight

130.23 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N,N,N',N'-Tetramethyl-1,3-propanediamine
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Product Name

N,N,N',N'-Tetramethyl-1,3-propanediamine

CAS RN

110-95-2
Record name Tetramethyl-1,3-propanediamine
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Record name Bis((dimethylamino)methyl)methane
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Record name 1,3-Propanediamine, N1,N1,N3,N3-tetramethyl-
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Record name N,N,N',N'-Tetramethyltrimethylenediamine
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Record name N,N,N',N'-tetramethyltrimethylenediamine
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Record name N,N,N',N'-TETRAMETHYL-1,3-DIAMINOPROPANE
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Synthesis routes and methods

Procedure details

To a solution of 3 g of 2-[1-(2-ethoxyethyl)-l-benzimidazol-2-yl)]-1,3-bis-dimethylaminopropane dihydrochloride in 10 ml of water is added, at 0°-15° C. and under stirring, a molar excess of a saturated solution of sodium bicarbonate. After the development of the carbon dioxide is over, the mixture is repeatedly extracted with ethyl ether (2×8, 1×4 ml). The organic phases are collected together, washed with 4 ml of a saturated solution of sodium chloride, made anhydrous on sodium sulphate and evaporated to dryness under vacuum to obtain 2.1 g of 2-[1-(2-ethoxyethyl)benzimidazol-2-yl)]-1,3-bis-dimethylaminopropane as an oil. IR (film): 3390 (broad), 2775, 2825, 2855, 2950, 2975, 1618, 1505 cm-1.
Name
1,3-bis-dimethylaminopropane dihydrochloride
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Quantity
10 mL
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solvent
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
521
Citations
H Umemoto, K Kuwahara, T Ohnuma… - Journal of the …, 1991 - pubs.rsc.org
Cd(5 3P1)-Photosensitized luminescence of N,N,N′,N′-tetramethyl-1,3-propanediamine has been studied under the conditions of steady-state illumination and pulsed laser excitation…
Number of citations: 7 pubs.rsc.org
MR Churchill, G Davies, MA El-Sayed… - Inorganic …, 1979 - ACS Publications
There is much current interest in the copper metalloproteins, especially with regard to the synthesis and characterization of model systems. 2" 10 Recently proposed model copper (II) …
Number of citations: 55 pubs.acs.org
KY Lee, S GowriSankar, JN Kim - Tetrahedron letters, 2004 - Elsevier
N,N,N ′ ,N ′ -Tetramethyl-1,3-propanediamine (TMPDA) can be used as an efficient catalyst for the Baylis–Hillman reaction of cycloalkenones. The increased reaction rate was …
Number of citations: 44 www.sciencedirect.com
MR Churchill, G Davies, MA El-Sayed… - Inorganic …, 1982 - ACS Publications
The synthesis of the complex [(DENC) CuC1] 4 (C03) 2 (DENC= 7V, 7V-diethylnicotinamide) from the aprotic oxidationof [(DENC) CuC1] 4 by dioxygen in the presence of carbon …
Number of citations: 24 pubs.acs.org
SY Lin, RB Leron, MH Li - Journal of the Taiwan Institute of Chemical …, 2014 - Elsevier
In this work, we report new experimental data on the molar heat capacities of two chemically stable diamines, which are potential absorbents for CO 2 capture. They are N,N,N′,N′-…
Number of citations: 5 www.sciencedirect.com
MF Tang, YH Liu, PC Chang, YC Liao, HM Kao… - Dalton …, 2007 - pubs.rsc.org
A new organically templated gallium oxalatophosphate, (C7H20N2)0.5[Ga3(C2O4)0.5(PO4)3], has been synthesized by using a low-melting-point eutectic mixture of choline chloride …
Number of citations: 19 pubs.rsc.org
S Yamamoto, Y Sueishi, N Nishimura - Bulletin of the Chemical …, 1991 - journal.csj.jp
The cadmium(5 3 P 1 )-photosensitized luminescence of some aliphatic diamines was studied by a steady-illumination method at temperatures between 230 and 330C. It was found that …
Number of citations: 8 www.journal.csj.jp
A Dahmani, I Mokbel, J Jose - Fluid phase equilibria, 2002 - Elsevier
Experimental data are reported of excess molar volumes and excess molar enthalpies of binary mixtures of N,N,N′,N′-tetramethyl-1,3-butanediamine + n-heptane or + cyclohexane …
Number of citations: 10 www.sciencedirect.com
NI Gadjev, TG Deligeorgiev, I Timcheva, V Maximova - Dyes and Pigments, 2003 - Elsevier
Several novel homodimeric asymmetric monomethine cyanine dyes based on the oxazole yellow (YO) chromophore were synthesized. The two YO chromophores [1-(ω-bromoalkyl)-4-[(…
Number of citations: 42 www.sciencedirect.com
SP Verevkin, Y Chernyak - The Journal of Chemical Thermodynamics, 2012 - Elsevier
Vapor pressures of four aliphatic propanediamines including N-methyl-1,3-propanediamine (MPDA), N,N-dimethyl-1,3-propanediamine (DMPDA), N,N-diethyl-1,3-propanediamine (…
Number of citations: 20 www.sciencedirect.com

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